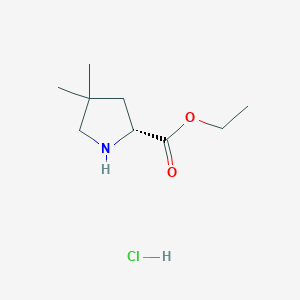
Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including organic synthesis, pharmaceuticals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines or thiols can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Amides, thioesters, and other derivatives
Aplicaciones Científicas De Investigación
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolidine-2,5-diones: These compounds have a similar ring structure but contain additional functional groups that confer different properties.
Uniqueness
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
Clave InChI |
IOAQSQJEFPKKLD-OGFXRTJISA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC(CN1)(C)C.Cl |
SMILES canónico |
CCOC(=O)C1CC(CN1)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


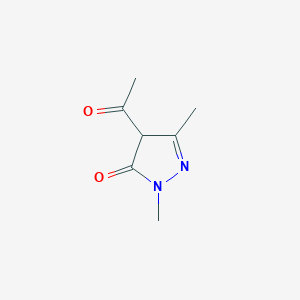

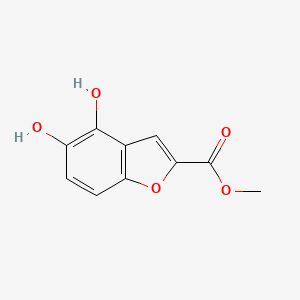
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
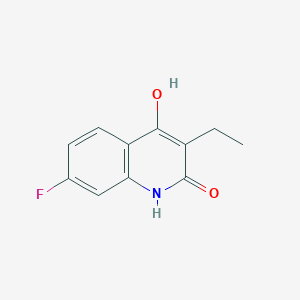
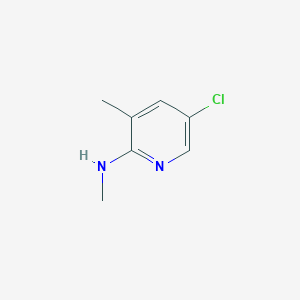
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)

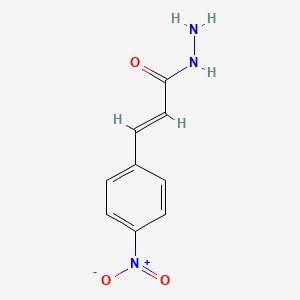
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)

![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)

